Clofibric Acid-d4 Acyl-β-D-glucuronide is a deuterated derivative of clofibric acid, a compound that has garnered interest due to its role as a lipid-lowering agent and its metabolic pathways involving glucuronidation. This compound is classified as an acyl glucuronide, which is formed through the conjugation of clofibric acid with glucuronic acid. Acyl glucuronides are important in pharmacokinetics and toxicology because they can exhibit unique reactivity compared to their parent compounds.
Clofibric Acid-d4 Acyl-β-D-glucuronide derives from clofibric acid, which is a metabolite of the lipid-lowering drug clofibrate. This compound is classified under acyl glucuronides, a subclass of glucuronides that are formed when carboxylic acids undergo conjugation with glucuronic acid via the action of UDP-glucuronosyltransferases. The presence of deuterium (d4) indicates that this compound has been isotopically labeled for analytical purposes, often used in studies involving pharmacokinetics and metabolism.
The synthesis of Clofibric Acid-d4 Acyl-β-D-glucuronide typically involves the following steps:
The reaction conditions typically include a buffered solution (e.g., phosphate buffer) at physiological pH and temperature (37°C), which mimics in vivo conditions. Analytical methods like liquid chromatography-mass spectrometry (LC-MS) are employed to monitor the reaction progress and confirm product formation.
Clofibric Acid-d4 Acyl-β-D-glucuronide features a structure that includes:
The molecular formula for Clofibric Acid-d4 Acyl-β-D-glucuronide is C16H19ClO9D4, with a molecular weight of approximately 390.77 g/mol. The presence of deuterium atoms can be confirmed through mass spectrometry, which provides insights into the compound's isotopic composition.
Structural data can be obtained through various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, which provide information on functional groups and molecular connectivity.
Clofibric Acid-d4 Acyl-β-D-glucuronide can undergo several chemical reactions:
Understanding these reactions requires detailed kinetic studies and analysis of reaction products using high-resolution mass spectrometry to identify metabolites formed during incubation with biological matrices.
The mechanism by which Clofibric Acid-d4 Acyl-β-D-glucuronide exerts its effects involves:
Relevant analyses often include stability studies under various conditions to assess shelf life and reactivity profiles.
Clofibric Acid-d4 Acyl-β-D-glucuronide has several scientific applications:
Clofibric Acid-d4 Acyl-β-D-glucuronide possesses the molecular formula C₁₆H₁₅D₄ClO₉ and a molecular weight of 394.79 g/mol. This deuterated compound features specific isotopic substitution at the 2,3,5,6 positions of its aromatic ring, where four hydrogen atoms are replaced by deuterium ([2H]). The structure comprises the 1-β-linked glucuronic acid conjugate of clofibric acid-d4, forming an ester bond between the carboxylic acid group of clofibric acid and the anomeric hydroxyl group of glucuronic acid. This configuration creates a sterically crowded molecular environment that influences both its chemical reactivity and chromatographic behavior [3].
The compound's systematic IUPAC name, (2S,3S,4S,5R,6S)-6-[2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, precisely defines its stereochemistry and deuteration pattern. This naming convention specifies the critical β-configuration at the anomeric carbon (C1 of the glucuronide moiety) and the S-configuration at C2, which together define it as a β-D-glucuronide conjugate. The stereochemical designation is crucial because α-anomers or open-chain forms would exhibit markedly different chemical and biological properties [5].
Structural Representation:The SMILES notation (O=C([C@H]1OC@@HC@HC@@H[C@@H]1O)O) encodes the stereochemistry and deuteration pattern, confirming the β-linkage and tetra-substituted deuterium atoms. Similarly, the InChIKey (derived from InChI=1S/C16H19ClO9/c1-16(2,26-8-5-3-7(17)4-6-8)15(23)25-14-11(20)9(18)10(19)12(24-14)13(21)22/h3-6,9-12,14,18-20H,1-2H3,(H,21,22)/t9-,10-,11+,12-,14-/m0/s1/i3D,4D,5D,6D) provides a machine-readable representation of connectivity, stereochemistry, and isotopic substitution [3].
Comparative Structural Properties:
Property | Clofibric Acid-d4 Acyl-β-D-glucuronide | Non-deuterated Clofibric Acid Glucuronide | |
---|---|---|---|
Molecular Formula | C₁₆H₁₅D₄ClO₉ | C₁₆H₁₉ClO₉ | |
Molecular Weight | 394.79 g/mol | 390.77 g/mol | |
CAS Number | Not assigned | 72072-47-0 | |
Deuteration Sites | 2,3,5,6 positions of phenyl ring | None | |
Key Distinguishing Feature | +4 Da mass shift | Baseline metabolite | |
Stereochemistry | β-conformation at anomeric carbon | β-conformation at anomeric carbon | [2] [7] |
The strategic deuteration of Clofibric Acid-d4 Acyl-β-D-glucuronide creates a mass spectrometric signature that is indispensable for accurate quantification of clofibric acid metabolites in biological matrices. As an isotopically labeled internal standard, it experiences nearly identical extraction recovery, chromatographic retention, and ionization efficiency as its non-deuterated analog, yet is easily distinguishable by mass spectrometry due to its +4 Dalton mass shift. This dual characteristic allows researchers to precisely correct for analytical variability during sample preparation and instrumental analysis, significantly enhancing data accuracy and reproducibility in complex biomatrices like plasma, urine, and hepatocyte incubations [3].
The compound's primary application lies in its ability to mitigate matrix effects—a persistent challenge in LC-MS/MS bioanalysis. When co-eluting with endogenous clofibric acid glucuronide, the deuterated analog experiences nearly identical ion suppression or enhancement effects from co-extracted matrix components. By adding a known quantity of the deuterated standard before sample extraction, researchers can calculate the exact recovery of the endogenous metabolite through the ratio of their mass spectral responses. This isotope dilution methodology achieves quantification accuracies of 98-102% with precision under 5% RSD, meeting stringent bioanalytical validation criteria for regulated studies [5].
Analytical Advantages of Deuteration:The positioning of deuterium atoms at the aromatic ring (ortho and meta to the ether linkage) minimizes the potential for deuterium-hydrogen exchange in aqueous or biological matrices. This positional stability ensures that the mass shift remains constant throughout sample processing and analysis. Unlike aliphatic deuteration, which might experience exchangeable protons, this structural configuration maintains isotopic integrity even during prolonged incubation in biological media [3].
Quantification Parameters:
Application Context | Quantification Role | Key Analytical Benefit | Detection Methodology | |
---|---|---|---|---|
Plasma Pharmacokinetics | Quantify parent clofibric acid via enzymatic hydrolysis | Corrects for hydrolysis efficiency variability | LC-MS/MS (MRM transitions: m/z 395→175 vs. 391→171) | |
Biliary Excretion Studies | Direct quantification of intact glucuronide | Distinguishes from isomeric glucuronides | High-resolution MS (mass accuracy < 3 ppm) | |
In Vitro Metabolism | Trace glucuronide formation kinetics | Normalizes for incubation matrix effects | Radio-HPLC with mass-correlated detection | |
Protein Binding Studies | Quantify adduct formation | Differentiates analyte from endogenous adducts | Immunoaffinity/MS hybrid techniques | [3] |
Acyl glucuronides represent a pharmacologically significant class of metabolites for carboxylic acid-containing drugs, with Clofibric Acid Acyl-β-D-glucuronide serving as a prototypical example that illustrates both metabolic detoxification pathways and potential bioactivation mechanisms. These conjugates form via UGT (uridine diphosphate-glucuronosyltransferase)-catalyzed reactions, predominantly in hepatic tissues, transforming lipophilic acids into water-soluble derivatives that facilitate biliary and renal elimination. However, the ester linkage in acyl glucuronides introduces unique reactivity compared to ether-linked glucuronides, enabling both hydrolysis (reforming the aglycone) and intramolecular rearrangement reactions that expose aldehyde groups capable of forming covalent adducts with biomacromolecules [4] [6].
The reactivity of clofibric acid's acyl glucuronide has been directly implicated in DNA interactions using the M13 forward mutational assay. Research demonstrates that incubation of bacteriophage DNA with clofibric acid glucuronide (1-5 mM) causes concentration-dependent decreases in transfection efficiency exceeding 80% at 5mM concentrations. While this did not increase specific lacZα mutations, it revealed significant DNA strand breakage through agarose gel electrophoresis analysis. This genotoxic potential appears to operate via Schiff base formation analogous to DNA glycosylation by endogenous sugars, with clofibric acid glucuronide exhibiting 10-fold greater reactivity than glucose-6-phosphate—a known endogenous glycosylating agent [4].
These mechanisms contribute to observed protein adduct formation in hepatic tissues and potentially to immune-mediated drug reactions. Clofibric acid glucuronide specifically inhibits human carboxylesterases (hCE1 and hCE2) through covalent binding, potentially disrupting endogenous metabolism [6].
Toxicity Mechanism | Experimental Evidence | Pharmacological Significance | |
---|---|---|---|
Genotoxicity | Concentration-dependent DNA strand breaks in plasmid assays; Reduced phage survival in M13 assay | Potential contribution to hepatocarcinogenicity observed with long-term fibrate administration | |
Enzyme Inhibition | Irreversible inhibition of human carboxylesterases | Altered metabolism of co-administered drugs hydrolyzed by these enzymes (e.g., aspirin, irinotecan) | |
Cellular Toxicity | Concentration-dependent cytotoxicity in hepatocyte cultures | May contribute to idiosyncratic hepatotoxicity observed with some carboxylic acid drugs | |
Hypersensitivity | Haptenization of serum albumin via covalent modification | Potential trigger for immune-mediated adverse drug reactions | [4] [6] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7